

Foreword: Understanding the Significance of N-Nitroso-3-hydroxypiperidine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N-Nitroso-3-hydroxypiperidine*

CAS No.: 55556-85-9

Cat. No.: B1221510

[Get Quote](#)

N-Nitroso-3-hydroxypiperidine (NHP), a member of the potent N-nitrosamine class of compounds, represents a molecule of significant interest in toxicology, metabolic studies, and pharmaceutical quality control. As a known metabolite of the powerful carcinogen N-nitrosopiperidine (NPIP) and a potential impurity in pharmaceutical products, a comprehensive understanding of its chemical properties, metabolic fate, and analytical detection is paramount. [1] This guide synthesizes current knowledge to provide a detailed technical overview of NHP, moving from its fundamental chemistry to its biological implications and the methodologies required for its precise quantification. It is designed to serve as a critical resource for professionals engaged in research and development where the identification and control of genotoxic impurities are essential.

Section 1: Core Chemical & Physical Identity

N-Nitroso-3-hydroxypiperidine, also known by its IUPAC name 1-Nitrosopiperidin-3-ol, is a derivative of the piperidine heterocyclic ring system.[2][3] Its structure is characterized by a nitroso group (-N=O) attached to the nitrogen of the piperidine ring and a hydroxyl group (-OH) at the 3-position. This structure confers specific chemical and physical properties that influence its stability, reactivity, and metabolic processing. Many N-nitroso compounds are recognized as

carcinogens, a classification that dictates stringent handling protocols and the need for sensitive detection methods.[4][5]

Table 1: Chemical Identifiers and Properties of **N-Nitroso-3-hydroxypiperidine**

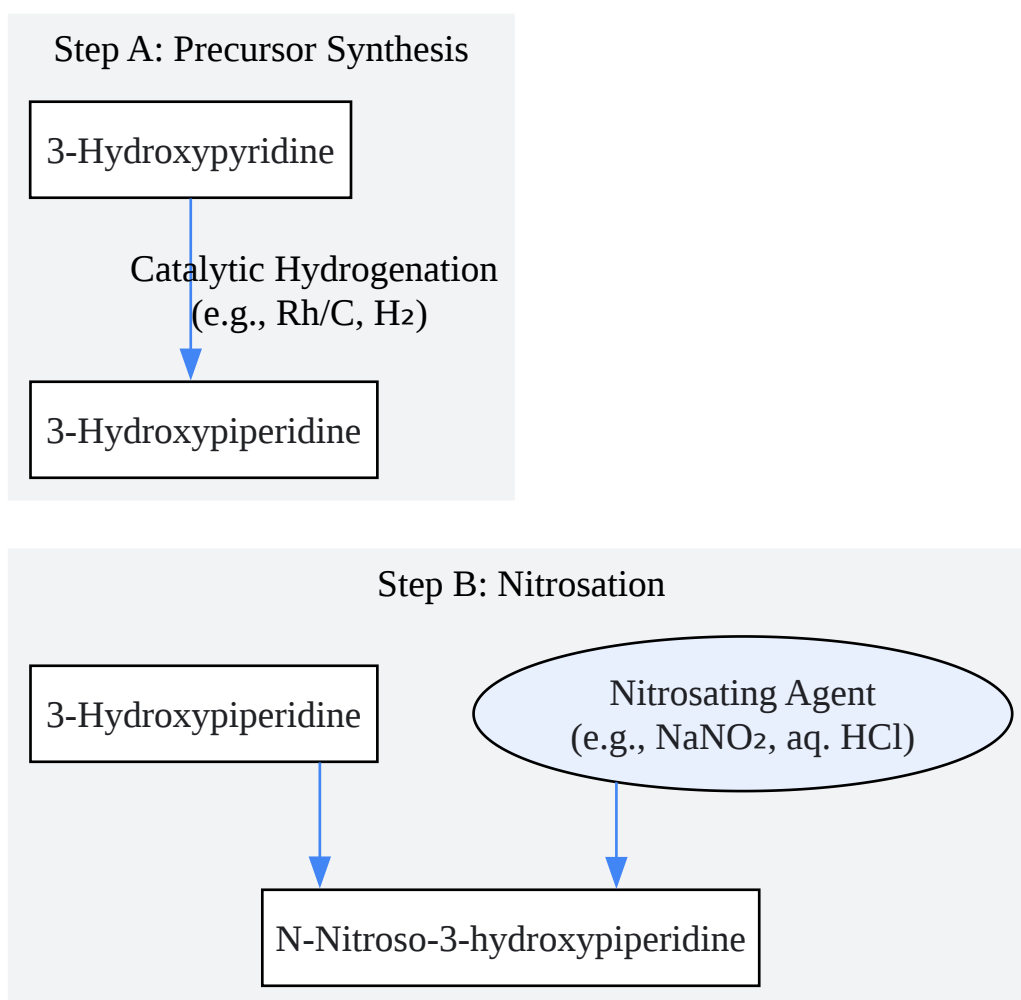
Property	Value	Reference(s)
CAS Number	55556-85-9	[3][6][7]
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	[2][3][6]
Molecular Weight	130.15 g/mol	[3][7]
IUPAC Name	1-nitrosopiperidin-3-ol	[3]
Common Synonyms	NN-3-P, 3-Hydroxy-N-nitrosopiperidine	[3]
Chemical Class	N-Nitrosamine	[3]
Primary Use	Research chemical, analytical standard	[2][4][8]

Section 2: Synthesis and Safe Handling

The synthesis of NHP is typically achieved through the nitrosation of its secondary amine precursor, 3-hydroxypiperidine. The precursor itself can be synthesized via several routes, including the catalytic hydrogenation of 3-hydroxypyridine.[9][10] The subsequent nitrosation reaction is a standard procedure for generating N-nitrosamines.

Logical Synthesis Workflow

The diagram below illustrates a common two-step pathway for the laboratory-scale synthesis of **N-Nitroso-3-hydroxypiperidine**. The critical step is the controlled reaction of the secondary amine with a nitrosating agent under acidic conditions.



[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **N-Nitroso-3-hydroxypiperidine**.

Exemplar Protocol: Nitrosation of 3-Hydroxypiperidine

This protocol describes a generalized method for the synthesis of NHP. Causality: The use of an acidic medium is critical as it generates nitrous acid (HNO₂) in situ from sodium nitrite, which is the active nitrosating species. The reaction is performed at low temperatures to minimize the decomposition of nitrous acid and prevent unwanted side reactions.

- **Dissolution:** Dissolve 3-hydroxypiperidine hydrochloride in deionized water in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

- **Acidification:** Slowly add concentrated hydrochloric acid dropwise to the solution. This ensures the protonation of the piperidine nitrogen is in equilibrium and provides the necessary acidic environment.
- **Nitrosating Agent Addition:** Prepare a solution of sodium nitrite (NaNO_2) in deionized water. Add this solution dropwise to the chilled, stirring reaction mixture over 30-60 minutes. The slow addition is crucial to control the exothermic reaction and maintain the low temperature.
- **Reaction:** Allow the mixture to stir at 0-5 °C for 2-3 hours after the addition is complete. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- **Workup:** Once the reaction is complete, neutralize the excess acid by carefully adding a base (e.g., sodium bicarbonate solution) until the pH is ~7.
- **Extraction:** Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent is based on the polarity of NHP and its preferential partitioning.
- **Drying and Concentration:** Combine the organic extracts, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product, typically an oil, using column chromatography to isolate NHP with high purity.

Safety and Handling Precautions

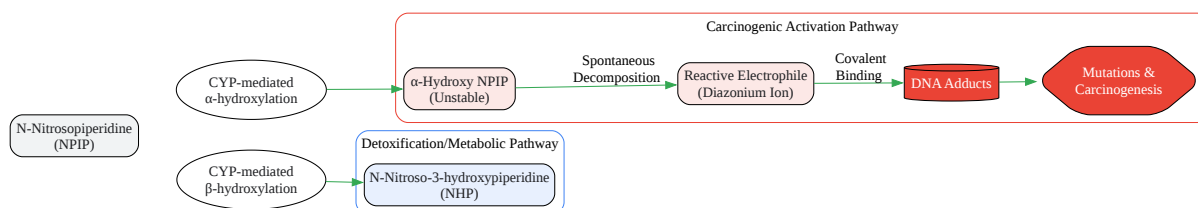
N-nitrosamines, including NHP, should be handled as potential carcinogens with extreme caution.^{[4][8]} All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. Skin contact should be avoided, as N-nitrosopiperidine can be absorbed through the skin.^[8]

Section 3: Metabolic Activation and Genotoxic Mechanism

N-nitrosamines are not directly genotoxic; they require metabolic activation to exert their carcinogenic effects.[1][11] This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes.[11][12]

Metabolic Pathways of the Parent Compound, N-Nitrosopiperidine (NPIP)

NHP is a product of the β -hydroxylation of NPIP. However, the principal pathway leading to carcinogenicity is α -hydroxylation.[12] This distinction is critical: α -hydroxylation generates an unstable intermediate that decomposes to form a highly reactive electrophile (a diazonium ion), which can then covalently bind to DNA.[1][11] β -hydroxylation, which forms NHP, is generally considered a detoxification pathway.

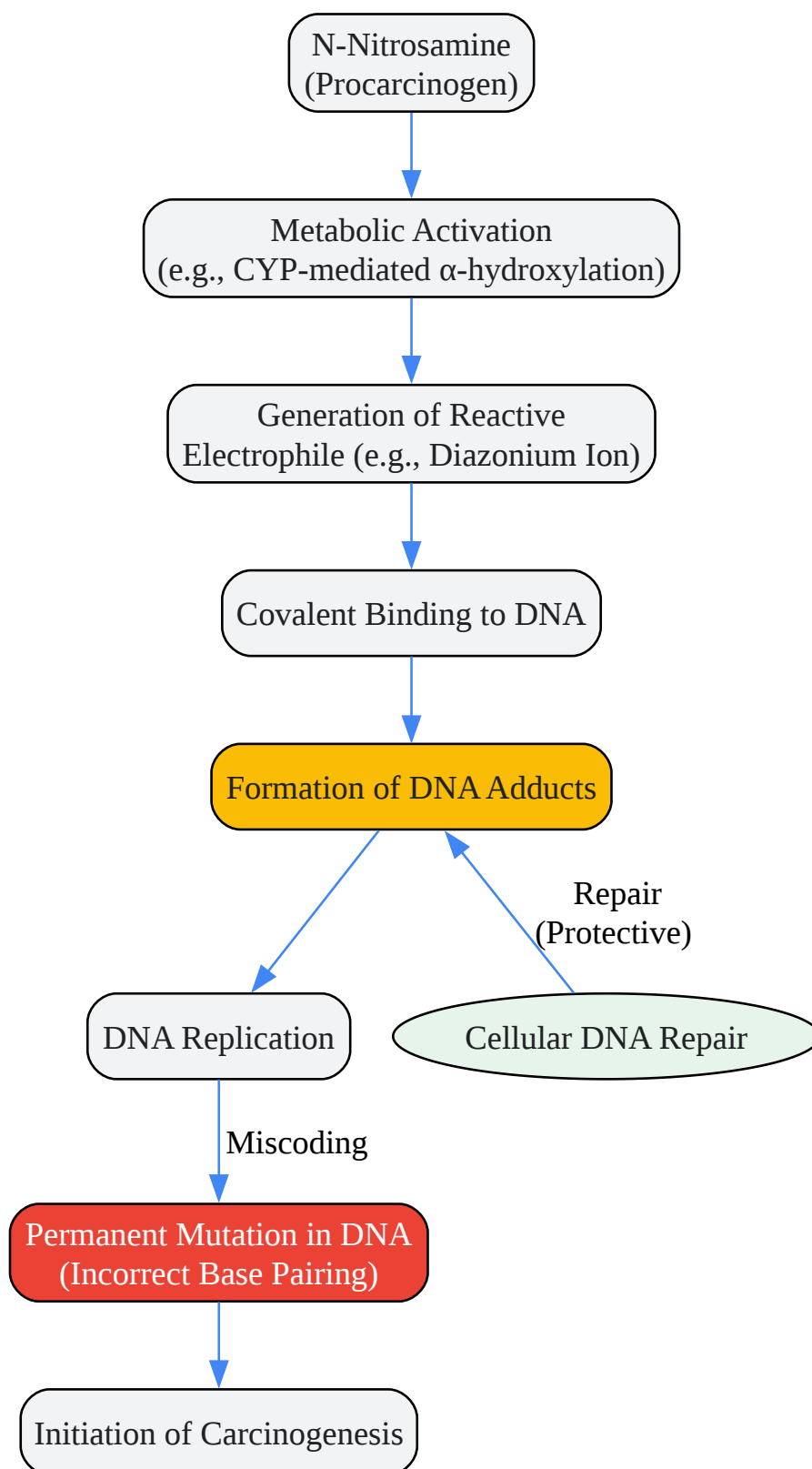


[Click to download full resolution via product page](#)

Caption: Metabolic pathways of N-Nitrosopiperidine (NPIP).

Mechanism of Genotoxicity: From Adduct to Tumor

The formation of covalent DNA adducts by the reactive metabolites of nitrosamines is the central event in their mechanism of genotoxicity.[1] These adducts can distort the DNA helix, leading to errors during DNA replication or transcription if not removed by cellular DNA repair mechanisms. This can result in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, initiating the process of carcinogenesis.



[Click to download full resolution via product page](#)

Caption: Logical flow of N-nitrosamine-induced genotoxicity.

Quantitative Toxicological Data

NHP has been evaluated for its carcinogenic potential. A study in rats established a dose that produced a 50% tumor incidence (TD₅₀). Due to its potency, NHP was selected as a reference compound for establishing the acceptable intake (AI) for a specific structural group of N-nitrosamines.[13]

Table 2: Carcinogenicity Data for **N-Nitroso-3-hydroxypiperidine**

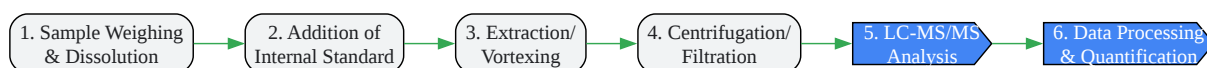
Species	Sex	Administration Route	Study Duration	Adjusted Daily Dose (TD ₅₀)	Reference
Rat	Male	Drinking Water	36 weeks	2.38 mg/kg/day	[13]
Rat	Female	Drinking Water	36 weeks	3.40 mg/kg/day	[13]

Section 4: Modern Analytical Methodologies

The presence of nitrosamine impurities in pharmaceutical products is a major regulatory concern, necessitating the development of highly sensitive and specific analytical methods for their detection and quantification.[14] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Analytical Workflow for Nitrosamine Quantification

The general workflow for analyzing NHP in a complex matrix like a drug product involves careful sample preparation followed by instrumental analysis. The goal of sample preparation is to extract the analyte of interest while removing interfering components from the matrix.



[Click to download full resolution via product page](#)

Caption: Standard workflow for LC-MS/MS analysis of NHP.

Exemplar Protocol: LC-MS/MS Quantification of NHP in a Drug Substance

This protocol is based on the principles outlined in regulatory guidance, such as USP General Chapter <1469>, for nitrosamine analysis. Causality: The use of an isotopically labeled internal standard (e.g., NHP-d₄) is critical for accurate quantification, as it co-elutes with the analyte and compensates for any variations in sample preparation, injection volume, and matrix effects during ionization.

1. Preparation of Standards and Solutions

- Internal Standard (IS) Stock Solution: Prepare a stock solution of an appropriate deuterated analogue of NHP (e.g., NHP-d₄) in a suitable solvent like methanol.
- NHP Stock Solution: Prepare a stock solution of a certified NHP reference standard in the same solvent.^[2]
- Working Standard Solutions: Perform serial dilutions of the NHP stock solution to create a series of calibration standards spanning the expected concentration range. Fortify each calibration standard with a fixed concentration of the IS.
- Diluent: A typical diluent is 1% formic acid in water. The acid helps to ensure the analytes are protonated for positive mode electrospray ionization.

2. Sample Preparation

- Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.
- Add a precise volume of diluent (e.g., 1188 µL) and the internal standard solution (e.g., 12 µL).
- Vortex the sample for 20 minutes to ensure complete dissolution and extraction.
- Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any undissolved excipients.

- Filter the supernatant through a 0.45 μm PTFE syringe filter into an autosampler vial.

3. Instrumental Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
- Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly specific mode involves selecting the protonated molecular ion ($[\text{M}+\text{H}]^+$) of NHP in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. At least two MRM transitions (one for quantification, one for confirmation) should be monitored for both NHP and its internal standard.

Table 3: Typical LC-MS/MS Parameters for NHP Analysis

Parameter	Condition	Rationale
LC Column	C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 μ m)	Provides good retention and separation for polar to moderately nonpolar compounds.
Mobile Phase A	0.1% Formic Acid in Water	Aqueous phase with an acid modifier for efficient protonation.
Mobile Phase B	0.1% Formic Acid in Methanol or Acetonitrile	Organic phase for eluting the analyte from the C18 column.
Flow Rate	0.3 - 0.5 mL/min	Typical flow rate for analytical-scale columns.
Gradient	A time-programmed gradient from high aqueous to high organic	Ensures that analytes are focused on the column and then eluted as sharp peaks.
Ionization Source	Electrospray Ionization (ESI), Positive Mode	ESI is suitable for polar molecules; positive mode detects the protonated $[M+H]^+$ ion.
MRM Transitions	e.g., m/z 131.1 \rightarrow 114.1 (Quantifier), 131.1 \rightarrow 84.1 (Qualifier)	Specific precursor-to-product ion transitions provide high selectivity and sensitivity.

4. System Suitability and Data Analysis

- **System Suitability:** Before running samples, inject a standard solution to verify system performance. The calibration curve generated from the standards should have a correlation coefficient (r^2) of ≥ 0.99 .
- **Quantification:** Calculate the concentration of NHP in the sample by constructing a calibration curve of the peak area ratio (Analyte/IS) versus concentration and interpolating the ratio obtained from the unknown sample.

Conclusion

N-Nitroso-3-hydroxypiperidine is a compound of considerable toxicological and regulatory importance. Its role as a metabolite of NPIP underscores the complex metabolic pathways that differentiate between carcinogenic activation and detoxification. For drug development professionals, NHP represents a potential genotoxic impurity that must be rigorously controlled and monitored. The methodologies outlined in this guide, particularly the application of high-sensitivity LC-MS/MS, provide the necessary tools for its accurate quantification. A thorough understanding of its synthesis, metabolic fate, and analytical chemistry is essential for ensuring the safety and quality of pharmaceutical products and for advancing research into the mechanisms of nitrosamine-induced carcinogenesis.

References

A complete list of all sources cited within this guide is provided below.

- Eisenbrand, G., Habs, M., Schmähl, D., & Preussmann, R. (1980). Carcinogenicity of N-nitroso-3-hydroxypyrrolidine and dose-response study with N-nitrosopiperidine in rats. IARC Scientific Publications, (31), 657–666. [\[Link\]](#)
- Keceli, G., & Guengerich, F. P. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(21), 13543. [\[Link\]](#)
- Hecht, S. S., Chen, C. B., & Hoffmann, D. (1980). Carcinogenicity of the isomeric, N-nitroso-delta3-and N-nitroso-delta2-piperidines in rats and the in vivo isomerization of the delta3-to the delta2-isomer. Carcinogenesis, 1(6), 507–510. [\[Link\]](#)
- New Jersey Department of Health. (n.d.). N-NITROSOPIPERIDINE HAZARD SUMMARY. NJ.gov. [\[Link\]](#)
- Wong, H. L., Murphy, S. E., & Hecht, S. S. (2005). Comparative metabolism of N'-nitrosopiperidine and N'-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Chemical Research in Toxicology, 18(1), 61–68. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 1-Nitroso-3-piperidinol. PubChem. [\[Link\]](#)

- Snodin, D. J. (2022). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. *Chemical Research in Toxicology*, 35(3), 384–396. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem. [\[Link\]](#)
- Pharmaffiliates. (n.d.). 1-Nitrosopiperidin-3-ol. [\[Link\]](#)
- Carcinogenic Potency Database. (n.d.). N-nitrosopiperidine. [\[Link\]](#)
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-piperidine, 100µg/ml in Methanol. [\[Link\]](#)
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERIDINE (NPIP). [\[Link\]](#)
- Hanna, P. E. (2015). Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes. *Chemical Research in Toxicology*, 28(5), 849–868. [\[Link\]](#)
- Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. *Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis*, 424(1-2), 127–142. [\[Link\]](#)
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- ResearchGate. (n.d.). Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond. [\[Link\]](#)
- MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [\[Link\]](#)
- HESI. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). [\[Link\]](#)

- Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. PubMed. [\[Link\]](#)
- Cleanchem. (n.d.). N-Nitroso Piperidine Impurity 3. [\[Link\]](#)
- ResearchGate. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. [\[Link\]](#)
- National Center for Biotechnology Information. (2001). Metabolism of the Beta-Oxidized Intermediates of N-nitrosodi-n-propylamine: N-nitroso-beta-hydroxypropylpropylamine and N-nitroso-beta-oxopropylpropylamine. PubMed. [\[Link\]](#)
- MDPI. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. [\[Link\]](#)
- National Center for Biotechnology Information. (2024). Escaping the cohort of concern: in vitro experimental evidence supports non-mutagenicity of N-nitroso-hydrochlorothiazide. PubMed. [\[Link\]](#)
- National Center for Biotechnology Information. (2007). Formation of DNA-damaging N-nitroso Compounds From the Interaction of Calcium-Channel Blockers With Nitrite. PubMed. [\[Link\]](#)
- Cleanchem. (n.d.). N-Nitroso 3 Amino Piperidine. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. vsquarelifescience.com \[vsquarelifescience.com\]](#)
- [3. 1-Nitroso-3-piperidinol | C5H10N2O2 | CID 41466 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. N-nitroso-3-hydroxypiperidine | 55556-85-9 \[chemicalbook.com\]](#)
- [5. N-NITROSOPIPERIDINE | 100-75-4 \[chemicalbook.com\]](#)
- [6. echemi.com \[echemi.com\]](#)
- [7. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [8. nj.gov \[nj.gov\]](#)
- [9. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents \[patents.google.com\]](#)
- [10. CN105439939A - Synthetic method of \(S\)-N-Boc-3-hydroxypiperidine - Google Patents \[patents.google.com\]](#)
- [11. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [12. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. pubs.acs.org \[pubs.acs.org\]](#)
- [14. cphi-online.com \[cphi-online.com\]](#)
- [To cite this document: BenchChem. \[Foreword: Understanding the Significance of N-Nitroso-3-hydroxypiperidine\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1221510/docs#foreword-understanding-the-significance-of-n-nitroso-3-hydroxypiperidine\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)